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Cat. No.: B12407501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PBRM1-BD2-IN-2, a selective chemical

probe for the second bromodomain of Polybromo-1 (PBRM1). We will explore the core

mechanism of PBRM1 in gene transcription, the specific inhibitory action of PBRM1-BD2-IN-2,

its quantified effects, and the experimental protocols used to ascertain these impacts. This

document serves as a comprehensive resource for professionals investigating epigenetic

regulation and developing novel therapeutic strategies targeting the PBAF chromatin

remodeling complex.

Introduction: PBRM1 and the PBAF Chromatin
Remodeling Complex
Gene expression in eukaryotes is intricately regulated by the dynamic structuring of chromatin.

The SWI/SNF family of ATP-dependent chromatin remodeling complexes plays a pivotal role in

this process by altering the accessibility of DNA to transcription factors.[1] One such complex is

the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, which is involved in

both the activation and repression of select genes.[1][2][3]

A key subunit that defines the PBAF complex is Polybromo-1 (PBRM1), also known as

BAF180.[3] Uniquely among human proteins, PBRM1 contains six tandem bromodomains

(BDs), which function as "readers" of acetylated lysine residues on histone tails.[4] This

interaction is crucial for tethering the PBAF complex to specific chromatin locations to modulate
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gene expression. The second bromodomain, PBRM1-BD2, has been identified as a critical

mediator of PBAF's binding to chromatin.[5] Given that mutations in PBRM1 are frequent in

various cancers, particularly clear cell renal cell carcinoma (ccRCC), understanding its function

and developing specific inhibitors is of high therapeutic interest.[4][6]

PBRM1-BD2-IN-2 is a selective, cell-active small molecule inhibitor designed to target the

second bromodomain of PBRM1.[7][8] By competitively binding to the acetyl-lysine binding

pocket of PBRM1-BD2, this inhibitor disrupts the recruitment of the PBAF complex to

chromatin, thereby altering gene transcription programs.

Mechanism of Action: PBRM1 Function and
Inhibition by PBRM1-BD2-IN-2
The PBAF complex, through the PBRM1 subunit, recognizes and binds to acetylated histones,

particularly at promoter and enhancer regions. This binding event initiates ATP-dependent

chromatin remodeling, which can either expose or conceal transcription factor binding sites,

leading to gene activation or repression.
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Caption: Canonical pathway of PBAF-mediated gene transcription.
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PBRM1-BD2-IN-2 acts as a competitive antagonist at the acetyl-lysine binding site of PBRM1's

second bromodomain. This inhibition prevents the initial recognition step, decoupling the PBAF

complex from its chromatin targets and disrupting its ability to regulate gene expression.
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Caption: Mechanism of PBRM1-BD2-IN-2 action on PBAF recruitment.

Quantitative Data on Inhibitor Activity
The efficacy and selectivity of PBRM1-BD2-IN-2 have been quantified through various

biochemical and cellular assays. The data presented below summarizes its binding affinity

(Kd), inhibitory concentration (IC50), and effects on cell viability.

Table 1: Biochemical Activity of PBRM1-BD2-IN-2
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Target Assay Type Value (μM) Reference

PBRM1-BD2 IC50 (AlphaScreen) 1.0 [7]

PBRM1-BD2 Kd (ITC) 9.3 [7]

PBRM1-BD5 Kd (ITC) 10.1 [7]

SMARCA2B Kd (ITC) 18.4 [7]

| SMARCA4 | Kd (ITC) | 69 |[7] |

Table 2: Comparative IC50 Values of PBRM1-BD2 Inhibitors

Compound PBRM1-BD2 IC50 (μM) Reference

PBRM1-BD2-IN-2 1.0 [7]

PBRM1-BD2-IN-4 0.2 [9]

PBRM1-BD2-IN-5 0.26 [9]

PBRM1-BD2-IN-6 0.22 [9]

PBRM1-BD2-IN-7 0.29 [9]

| PBRM1-BD2-IN-8 | 0.16 |[9] |

Table 3: Cellular Activity of PBRM1-BD2-IN-2

Cell Line
Treatment
Conditions

Observed Effect Reference

| PBRM1-dependent prostate cancer cell line | 0, 0.1, 1, and 10 μM; 5 days | Selective inhibition

of cell growth |[7] |
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The inhibition of PBRM1-BD2 by compounds like PBRM1-BD2-IN-2 is expected to mimic the

effects of PBRM1 loss. Studies involving the re-expression or knockdown of PBRM1 have

provided significant insights into its role in transcription.

Tumor Suppressor Function: In ccRCC models, PBRM1 re-expression upregulates genes

involved in cellular adhesion, metabolism, and apoptosis while downregulating genes critical

for cell division.[10][11] This suggests that PBRM1 inhibition would have the opposite effect,

potentially promoting proliferation and a less differentiated state.

Epigenetic Reprogramming: Loss of PBRM1 can lead to significant changes in the

epigenetic landscape. This includes de novo gains in histone marks like H3K4me3 at

promoter regions, which are associated with gene activation.[12]

Activation of Oncogenic Pathways: A notable consequence of PBRM1 loss is the activation

of the ALDH1A1 gene, a key component of the retinoic acid biosynthesis pathway.[12]

Increased ALDH1A1 expression is linked to cancer stem cell phenotypes and increased

tumorigenicity.
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Transcriptional & Phenotypic Consequences of PBRM1 Inhibition
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Caption: Logical flow from PBRM1-BD2 inhibition to cellular effects.

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize PBRM1

inhibitors.

5.1 AlphaScreen Assay for IC50 Determination

This assay quantifies the inhibition of the interaction between PBRM1-BD2 and an acetylated

histone peptide.

Principle: A biotinylated histone H3 peptide (e.g., H3K14Ac) binds to streptavidin-coated

donor beads, and a His-tagged PBRM1-BD2 protein binds to Ni-chelate acceptor beads.

When in proximity, a chemiluminescent signal is generated. A competitive inhibitor disrupts

this interaction, causing a loss of signal.

Protocol:

Prepare a reaction mixture containing 200 nM His-tagged PBRM1-BD2 and 100 nM

biotinylated H3K14Ac peptide in assay buffer.

Add PBRM1-BD2-IN-2 at varying concentrations (e.g., 0 to 250 μM) to the mixture in a

384-well plate. Incubate for 30 minutes at room temperature.

Add a suspension of AlphaScreen Streptavidin Donor beads and Nickel-Chelate Acceptor

beads to the wells.

Incubate the plate in the dark for 1 hour at room temperature.

Read the luminescence signal on a compatible plate reader.

Plot the signal against the logarithm of the inhibitor concentration and fit the data using a

non-linear regression model to determine the IC50 value.[5]

5.2 Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding, allowing for the determination of the

dissociation constant (Kd).

Principle: A solution of the inhibitor is titrated into a solution containing the PBRM1-BD2

protein in a calorimeter cell. The heat released or absorbed upon binding is measured.
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Protocol:

Prepare the PBRM1-BD2 protein (e.g., 70-100 µM) and the inhibitor (e.g., 700-1000 µM) in

identical buffer (e.g., 100 mM Na2PO4, 100 mM NaCl, pH 7.5).

Load the protein solution into the sample cell of the ITC instrument and the inhibitor

solution into the injection syringe.

Perform an initial small injection (e.g., 2 μL) followed by a series of larger injections (e.g.,

10 μL) at timed intervals.

Record the heat change after each injection.

Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to

protein.

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate

the Kd, stoichiometry (n), and enthalpy (ΔH).[5]

5.3 Cell Viability Assay

This assay assesses the impact of the inhibitor on the proliferation of cancer cells.

Principle: Cells are treated with the inhibitor, and their viability is measured over time using a

metabolic indicator (e.g., resazurin) or by cell counting.

Protocol:

Seed cells (e.g., LNCaP prostate cancer cells) in 96-well plates and allow them to adhere

overnight.

Treat the cells with a serial dilution of PBRM1-BD2-IN-2 (e.g., 0 to 10 μM) or a vehicle

control (DMSO).

Incubate the cells for a specified period (e.g., 5 days).[7]

Add a viability reagent (e.g., CellTiter-Blue) to each well and incubate according to the

manufacturer's instructions.
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Measure the fluorescence or absorbance on a plate reader.

Normalize the results to the vehicle-treated control to determine the percentage of viable

cells at each inhibitor concentration.
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Caption: Standard workflow for characterizing a PBRM1 inhibitor.
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Conclusion
PBRM1-BD2-IN-2 is a valuable chemical probe for elucidating the role of the PBRM1

bromodomain in gene transcription. By selectively inhibiting the interaction between PBRM1-

BD2 and acetylated histones, it effectively disrupts the chromatin-targeting function of the

PBAF complex. This leads to predictable and measurable changes in gene expression,

including the modulation of pathways involved in cell cycle control, cell adhesion, and

oncogenic signaling. The quantitative data and experimental protocols provided in this guide

offer a solid foundation for researchers and drug developers aiming to further investigate the

therapeutic potential of targeting the PBRM1 subunit in cancer and other diseases

characterized by epigenetic dysregulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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